molecular formula C11H17ClO5S B2838879 Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2230798-16-8

Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B2838879
M. Wt: 296.76
InChI Key: OUUPGOPBDRYEAX-UHFFFAOYSA-N
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Description

Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a chemical compound with the molecular weight of 268.72 . The IUPAC name for this compound is ethyl 1-((chlorosulfonyl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach opens the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure . This structure is playing an increasingly important role in the development of bio-active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition, which is a type of photochemical reaction . This reaction allows for the creation of new building blocks that can be further derivatized with numerous transformations .

Scientific Research Applications

Synthesis and Biological Evaluation

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized from ethyl 2-phenyl-1-pyrroline-5-carboxylate, and their in vitro activity against P. falciparum and antimycobacterium, as well as their cytotoxic activity against Vero cell, have been evaluated. This demonstrates the compound's potential in the development of antimalarial drugs and its broader implications in medicinal chemistry (Nongpanga Ningsanont et al., 2003).

Ethylene Inhibition in Plant Growth

1-Methylcyclopropene, a related compound, showcases the broader utility of such molecules in inhibiting ethylene action in plants. This property is used to advance the understanding of ethylene's role in fruits, vegetables, and floriculture crops, indicating a potential agricultural application for related compounds (S. Blankenship & J. Dole, 2003).

Asymmetric Synthesis

Aza-Diels-Alder reactions in aqueous solution have been used for the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, illustrating the utility of related chemical structures in synthesizing complex amino acid derivatives, which could be beneficial in the development of new pharmaceuticals (H. Waldmann & M. Braun, 1991).

Photoreaction Studies

The study of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate under UV irradiation has provided insights into the photochemical reactions of such compounds, potentially opening new pathways for chemical synthesis and modification of bioactive molecules (B. Golding & D. Hall, 1975).

Future Directions

Bicyclo[2.1.1]hexanes, such as this compound, are still underexplored from a synthetic accessibility point of view . Future research could focus on developing new synthetic routes, implementing new methodologies, and exploring new exit vectorization . This would allow for the exploitation of the rich chemical space surrounding the [2.1.1] platform .

properties

IUPAC Name

ethyl 1-(chlorosulfonylmethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO5S/c1-4-16-8(13)11-5-10(6-11,7-18(12,14)15)17-9(11,2)3/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUPGOPBDRYEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2(C)C)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

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